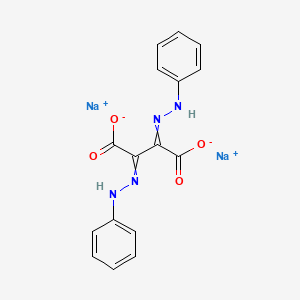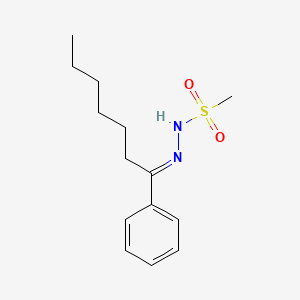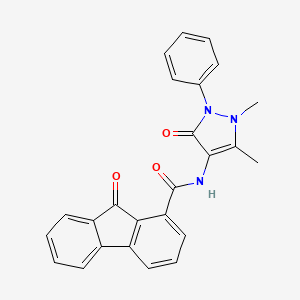
Butanedioic acid, bis(phenylhydrazono)-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, bis(phenylhydrazono)-, disodium salt is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenylhydrazinylidene groups attached to a butanedioic acid backbone, with sodium ions balancing the charge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, bis(phenylhydrazono)-, disodium salt typically involves the reaction of butanedioic acid derivatives with phenylhydrazine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the sodium salt. The reaction mixture is usually heated to reflux to ensure complete reaction and then cooled to precipitate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Butanedioic acid, bis(phenylhydrazono)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenylhydrazinylidene groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
Butanedioic acid, bis(phenylhydrazono)-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which Butanedioic acid, bis(phenylhydrazono)-, disodium salt exerts its effects involves interactions with specific molecular targets. The phenylhydrazinylidene groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
Butanedioic acid, 2,3-dioxo-, 1,4-diethyl ester: Another derivative of butanedioic acid with different substituents.
Methylsulfanyl derivatives of nickel bis (dicarbollide): Compounds with similar structural features but different functional groups.
Uniqueness
Butanedioic acid, bis(phenylhydrazono)-, disodium salt is unique due to its specific phenylhydrazinylidene groups and sodium salt form, which confer distinct chemical and biological properties.
特性
CAS番号 |
549-94-0 |
|---|---|
分子式 |
C16H12N4Na2O4 |
分子量 |
370.27 g/mol |
IUPAC名 |
disodium;2,3-bis(phenylhydrazinylidene)butanedioate |
InChI |
InChI=1S/C16H14N4O4.2Na/c21-15(22)13(19-17-11-7-3-1-4-8-11)14(16(23)24)20-18-12-9-5-2-6-10-12;;/h1-10,17-18H,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChIキー |
ZCZFDXRETZYEAC-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)NN=C(C(=NNC2=CC=CC=C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)NN=C(C(=NNC2=CC=CC=C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[4-(Difluoromethoxy)phenyl]iminomethyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B1656881.png)

![4-Bromo-N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]benzamide](/img/structure/B1656883.png)
![1-[6-(3,5-Dimethylphenoxy)hexyl]imidazole](/img/structure/B1656884.png)
![ethyl 6-[(4-formylbenzoyl)oxymethyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B1656885.png)
![N-[1-(4-methylphenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B1656889.png)
![4-nitro-N-[(E)-(3-phenoxyphenyl)methylideneamino]aniline](/img/structure/B1656891.png)
![N-[1,4-Dioxo-3-(piperidin-1-yl)-1,4-dihydronaphthalen-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1656892.png)
![N-[(E)-(4-methylphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide](/img/structure/B1656893.png)
![2-[(6-fluoro-2-phenyl-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B1656894.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide](/img/structure/B1656896.png)
![N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4-nitrobenzamide](/img/structure/B1656898.png)

